molecular formula C13H15N3O2 B7567540 N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine

N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine

Cat. No. B7567540
M. Wt: 245.28 g/mol
InChI Key: LQNGYTDLKMSGTR-UHFFFAOYSA-N
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Description

N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, also known as MEM, is a compound that has been extensively studied for its potential applications in scientific research. MEM belongs to the class of cyclopropanamine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine involves the formation of a complex with copper ions, which results in the activation of a fluorescence signal. The complex formation is based on the chelation of the copper ion by the oxadiazole ring of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine. The fluorescence signal is attributed to the excited state of the complex formed between N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine and copper ions.
Biochemical and Physiological Effects:
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to have antioxidant properties and can scavenge free radicals. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine in lab experiments is its high sensitivity and selectivity towards copper ions. It can detect even trace amounts of copper ions, making it a valuable tool for the detection of copper in various samples. However, one limitation of using N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several potential future directions for the use of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine in scientific research. One area of interest is the development of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine-based sensors for the detection of copper ions in biological samples. Another potential application is the use of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine as a fluorescent probe for the detection of other metal ions. Additionally, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine can be used as a ligand in the synthesis of new metal-organic frameworks and coordination polymers with potential applications in catalysis and drug delivery.
Conclusion:
In conclusion, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, or N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, is a compound that has shown significant potential for various applications in scientific research. Its high sensitivity and selectivity towards copper ions make it a valuable tool for the detection of copper in various samples. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine also exhibits a range of biochemical and physiological effects, making it a potential candidate for the development of new antimicrobial agents. With several potential future directions, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine is a compound that warrants further research and investigation.

Synthesis Methods

The synthesis of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine involves the reaction of 2-methoxyphenyl hydrazine with ethyl 2-bromoacetate, followed by the cyclization of the resulting compound with cyclopropanecarboxaldehyde. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has been extensively studied for its potential applications in various scientific research fields. It has shown significant potential as a fluorescent probe for the detection of metal ions, particularly copper ions. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

properties

IUPAC Name

N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-17-11-5-3-2-4-10(11)13-15-12(18-16-13)8-14-9-6-7-9/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNGYTDLKMSGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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